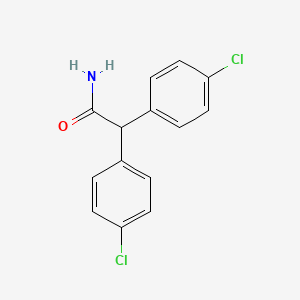
Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-
Übersicht
Beschreibung
Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- is a chemical compound with the molecular formula C14H11Cl2NO . It is also known by other names such as 2,2-bis(4-chlorophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- consists of two chlorophenyl groups attached to an acetamide group . The InChI string for this compound is InChI=1S/C14H11Cl2NO/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H2,17,18) .Physical And Chemical Properties Analysis
Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- has a molecular weight of 280.1 g/mol . It has a XLogP3 value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 279.0217694 g/mol . The topological polar surface area is 43.1 Ų .Wissenschaftliche Forschungsanwendungen
- Antiviral Activity Research
- Field : Biochemistry
- Application : The compound is used in the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives .
- Method : The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. This results in 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .
- Results : The bioassay tests showed that certain compounds possessed anti-tobacco mosaic virus activity .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of various organic compounds .
- Method : The process involves the reaction of the compound with other reactants under specific conditions to form the desired product .
- Results : The resulting products have various applications in different fields such as pharmaceuticals, polymers, and dyes .
-
Pesticide Manufacturing
-
Pharmaceutical Manufacturing
-
Material Science
- Field : Material Science
- Application : The compound is used in the synthesis of materials with specific properties .
- Method : The compound is reacted with other chemicals under specific conditions to form a material with desired properties .
- Results : The resulting material has applications in various fields such as electronics, construction, and textiles .
Eigenschaften
IUPAC Name |
2,2-bis(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLMDCRXONVSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200280 | |
| Record name | Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |
CAS RN |
52234-91-0 | |
| Record name | Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052234910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

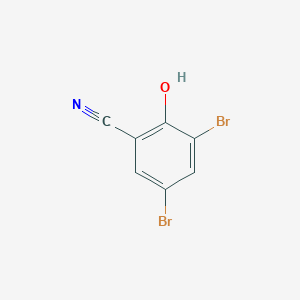


![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)
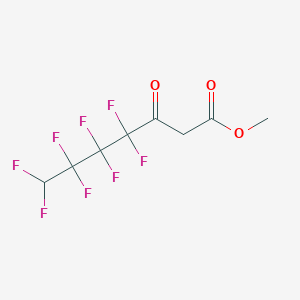

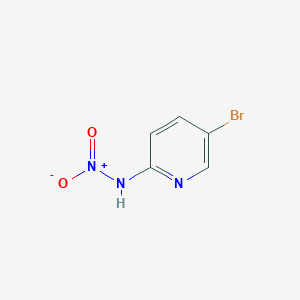
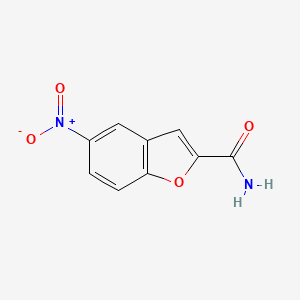
![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)

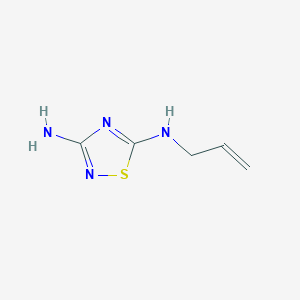
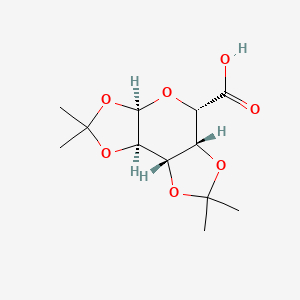
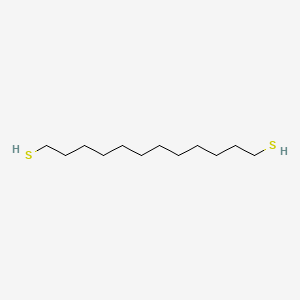
![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)